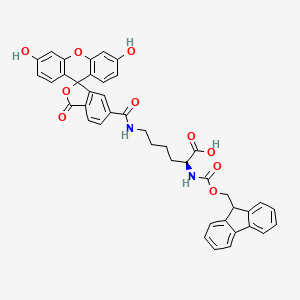

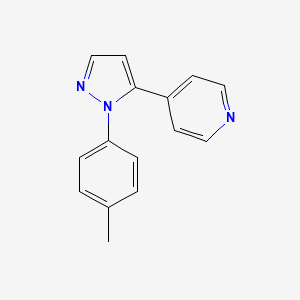

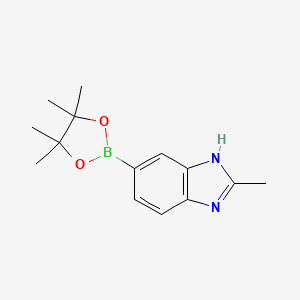

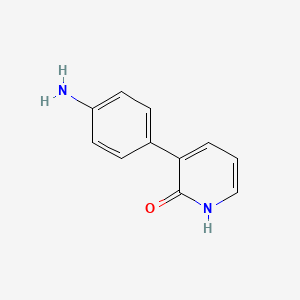

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are often used as building blocks in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions . For example, 2-(phenylsulfonyl)-2H-1,2,3-triazole was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For instance, 2-phenylsulfonyl-1,3-butadiene can undergo [4+2] and [2+4] cycloaddition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties of organic compounds can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

Palladium-Catalyzed Coupling Reactions

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole serves as a precursor in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This leads to the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, which are significant in the development of various organic compounds. Such reactions are instrumental in constructing complex molecular frameworks efficiently, showcasing the compound's versatility in facilitating bond-forming processes under mild conditions (Suresh et al., 2013).

Atom-transfer Radical Cyclizations

The use of related phenylsulfonyl compounds in atom-transfer radical cyclizations demonstrates the potential for creating complex cyclic structures. These methodologies allow for the generation of significant intermediates towards synthesizing novel organic compounds, revealing the versatility of phenylsulfonyl-incorporated molecules in radical-based synthetic strategies (Flynn et al., 1992).

Preparation of 2,5-Disubstituted-1,3-oxazoles

The reactivity of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives in synthetic applications extends to the preparation of oxazoles. Specifically, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole leads to 2,5-disubstituted oxazoles, highlighting the role of phenylsulfonyl groups in enabling nucleophilic displacement reactions for the synthesis of heterocyclic compounds (Williams & Fu, 2010).

Nonlinear Optical Materials Synthesis

Compounds containing phenylsulfonyl groups are explored for their application in nonlinear optical materials. The synthesis of thiophene compounds with phenylsulfonyl acceptors has been demonstrated to yield materials with efficient second-order optical nonlinearities. These findings indicate the compound's relevance in the development of advanced materials for optical applications, showcasing its potential beyond purely pharmaceutical contexts (Chou et al., 1996).

Selective Synthesis Protocols

The manipulation of phenylsulfonyl-incorporated compounds for selective synthesis protocols is evident in the generation of sulfone-substituted cyclopropanes. Such methodologies underscore the strategic utility of phenylsulfonyl groups in directing lithiation and subsequent electrophile trapping, facilitating the synthesis of highly functionalized and stereochemically defined molecules (Bailey et al., 1993).

安全和危害

未来方向

属性

IUPAC Name |

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJQNHSTBZYPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)